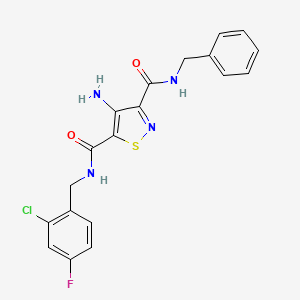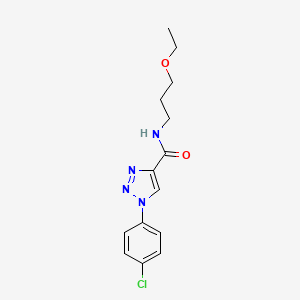
4-amino-N~3~-benzyl-N~5~-(2-chloro-4-fluorobenzyl)-1,2-thiazole-3,5-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-n3-benzyl-n5-[(2-chloro-4-fluorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-n3-benzyl-n5-[(2-chloro-4-fluorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The subsequent steps involve the introduction of the benzyl and chlorofluorophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure liquid chromatography (HPLC) and other purification techniques would be essential to achieve the desired quality of the final product.
化学反応の分析
Types of Reactions
4-Amino-n3-benzyl-n5-[(2-chloro-4-fluorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The benzyl and chlorofluorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require polar aprotic solvents like DMF and catalysts such as K2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
科学的研究の応用
4-Amino-n3-benzyl-n5-[(2-chloro-4-fluorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-Amino-n3-benzyl-n5-[(2-chloro-4-fluorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-Amino-2-(2-chlorophenyl)-1,3-thiazole-5-carboxamide
- 4-Amino-2-(4-fluorophenyl)-1,3-thiazole-5-carboxamide
- 4-Amino-2-(benzyl)-1,3-thiazole-5-carboxamide
Uniqueness
4-Amino-n3-benzyl-n5-[(2-chloro-4-fluorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide is unique due to the presence of both benzyl and chlorofluorophenyl groups, which may confer distinct biological activities and chemical properties. The combination of these functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for various scientific and industrial applications.
特性
分子式 |
C19H16ClFN4O2S |
|---|---|
分子量 |
418.9 g/mol |
IUPAC名 |
4-amino-3-N-benzyl-5-N-[(2-chloro-4-fluorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C19H16ClFN4O2S/c20-14-8-13(21)7-6-12(14)10-24-19(27)17-15(22)16(25-28-17)18(26)23-9-11-4-2-1-3-5-11/h1-8H,9-10,22H2,(H,23,26)(H,24,27) |
InChIキー |
FHKAMIMNZLWKHI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NSC(=C2N)C(=O)NCC3=C(C=C(C=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B14964702.png)
![2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14964709.png)
![N-cyclopropyl-1-(6-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B14964716.png)
![N-ethyl-1-(6-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B14964718.png)
![7-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14964722.png)
![N-(3-Ethylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B14964725.png)

![1-(6-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B14964739.png)
![5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B14964741.png)
![N-(4-bromo-2-fluorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B14964743.png)
![N-(4-acetylphenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B14964756.png)
![1-butyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B14964764.png)
![N-(4-methylbenzyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B14964774.png)

